Thionyl fluoride

Description

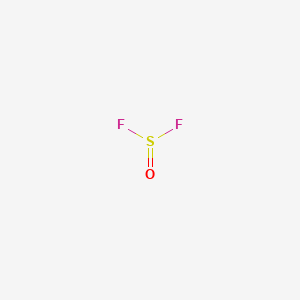

Structure

3D Structure

Properties

InChI |

InChI=1S/F2OS/c1-4(2)3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJNBGSOIVSBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2OS, SOF2 | |

| Record name | thionyl fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thionyl_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | thionyl difluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thionyl_difluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064821 | |

| Record name | Thionyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless gas with suffocating odor; Stored compressed in steel cylinders; Slowly hydrolyzed by cold water; [Merck Index] | |

| Record name | Thionyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7783-42-8 | |

| Record name | Thionyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thionyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thionyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thionyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thionyl difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O8P7K5BE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Molecular Geometry of Thionyl Fluoride (SOF₂)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the molecular geometry, bond angles, and bond lengths of thionyl fluoride (B91410) (SOF₂). Utilizing data from seminal experimental studies, this document presents a detailed overview of the molecule's three-dimensional structure. Key quantitative data are summarized in a structured table for ease of comparison. Furthermore, this guide outlines the detailed experimental protocols, specifically microwave spectroscopy and gas-phase electron diffraction, employed in the determination of these structural parameters. A visual representation of the molecular geometry, generated using the DOT language, is also provided to facilitate a clear understanding of the spatial arrangement of the atoms.

Molecular Geometry and Structure

Thionyl fluoride adopts a distorted trigonal pyramidal molecular geometry. This structure is a direct consequence of the central sulfur atom being bonded to one oxygen atom and two fluorine atoms, in addition to possessing one lone pair of electrons. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, this arrangement is classified as an AX₃E system, leading to a pyramidal shape with Cₛ symmetry.[1][2] The presence of the lone pair of electrons on the sulfur atom exerts a repulsive force on the bonding pairs, causing a compression of the bond angles from the ideal tetrahedral angle of 109.5°.

The experimentally determined bond lengths and angles for this compound are critical parameters for understanding its reactivity and physical properties. The sulfur-oxygen (S-O) bond is a double bond, while the sulfur-fluorine (S-F) bonds are single bonds. The precise values for these parameters, as determined by microwave spectroscopy and gas-phase electron diffraction, are presented in the following section.

Quantitative Structural Data

The molecular dimensions of this compound have been accurately determined through various spectroscopic techniques. The data presented below is a compilation from key literature sources.

| Parameter | Value (Microwave Spectroscopy) | Value (Electron Diffraction) |

| Bond Lengths | ||

| S=O | 1.412 ± 0.001 Å[1] | 1.42 Å[2] |

| S-F | 1.585 ± 0.001 Å[1] | 1.58 Å[2] |

| Bond Angles | ||

| ∠ F-S-F | 92° 49' ± 5' (92.82°)[1] | 92.2°[2] |

| ∠ O-S-F | 106° 49' ± 5' (106.82°)[1] | 106.2°[2] |

Experimental Protocols

The determination of the precise molecular structure of this compound has been primarily achieved through two powerful experimental techniques: microwave spectroscopy and gas-phase electron diffraction.

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between quantized rotational states of a molecule in the gas phase.[3] For a polar molecule like this compound, these transitions are observable in the microwave region of the electromagnetic spectrum. The analysis of the rotational spectrum allows for the determination of the molecule's moments of inertia, from which its bond lengths and angles can be derived with high precision.[4]

Methodology:

-

Sample Preparation: Gaseous this compound is synthesized, for instance, by the reaction of thionyl chloride (SOCl₂) with a fluorinating agent like antimony trifluoride (SbF₃).[5] The resulting gas is purified and introduced into the spectrometer's sample cell at low pressure.

-

Instrumentation: A Stark modulation microwave spectrograph is typically employed.[1] The microwave radiation, with a frequency range of approximately 16,900 to 56,000 MHz, is passed through the sample cell.[1]

-

Data Acquisition: The absorption of microwave radiation by the SOF₂ molecules is detected as a function of frequency. The application of a static electric field (Stark effect) splits the rotational energy levels, which aids in the identification of the rotational transitions.[1]

-

Spectral Analysis: The observed frequencies of the rotational transitions are fitted to a theoretical model of a rigid rotor to determine the rotational constants (A, B, and C). These constants are inversely proportional to the principal moments of inertia of the molecule.

-

Structure Determination: By analyzing the rotational constants of the parent molecule and its isotopically substituted analogues (e.g., ³⁴SOF₂), a set of simultaneous equations can be solved to yield the precise bond lengths and angles of the molecule.[6]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a technique that utilizes the scattering of a high-energy electron beam by gas-phase molecules to determine their structure.[7] The resulting diffraction pattern provides information about the internuclear distances within the molecule.

Methodology:

-

Sample Introduction: A fine jet of gaseous this compound is introduced into a high-vacuum chamber.[7]

-

Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically in the range of 40-60 keV) is directed through the gas jet. The electrons are scattered by the electric field of the molecule's nuclei and electrons.

-

Data Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).[7]

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The total scattering intensity is a sum of atomic scattering and molecular scattering. The molecular scattering component, which contains the structural information, is extracted from the total intensity.

-

Structural Refinement: The experimental molecular scattering curve is compared to theoretical curves calculated for various molecular models. A least-squares refinement process is used to find the model that best fits the experimental data, thereby determining the bond lengths, bond angles, and amplitudes of vibration.[8]

Visualization of Molecular Geometry

The following diagram, generated using the DOT language, illustrates the trigonal pyramidal geometry of this compound.

Caption: Trigonal pyramidal geometry of this compound (SOF₂).

Conclusion

The molecular structure of this compound has been unequivocally established as a distorted trigonal pyramid through rigorous experimental investigations. The quantitative data on its bond lengths and angles, determined with high precision by microwave spectroscopy and corroborated by gas-phase electron diffraction, provide a fundamental basis for understanding its chemical behavior. The detailed experimental protocols outlined in this guide offer insight into the meticulous processes required for such structural determinations, underscoring the synergy between advanced spectroscopic techniques and theoretical models in modern chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Measuring and analyzing the microwave spectra to determine the molecular structure | Sophia University [sophia.ac.jp]

- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 6. youtube.com [youtube.com]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. Stucture refinement from data acquired by electron diffraction tomography [xray.cz]

In-Depth Technical Guide to the Physical Properties of Gaseous Thionyl Fluoride (SOF₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionyl fluoride (B91410) (SOF₂) is a colorless, inorganic gas with a pungent odor.[1] It is of significant theoretical interest in fluorine and sulfur chemistry. This document provides a comprehensive overview of the core physical properties of gaseous thionyl fluoride, detailing its molecular structure, thermodynamic characteristics, and spectroscopic data. The information presented is intended to be a valuable resource for professionals in research, science, and drug development who may encounter or work with this compound. This compound is known for its reactivity, particularly its rapid hydrolysis in the presence of water to yield sulfur dioxide and hydrogen fluoride.[1][2] It can also be a degradation product of sulfur hexafluoride (SF₆), a common insulator in electrical equipment.[2]

Molecular and Physical Properties

The fundamental physical and molecular properties of gaseous this compound are summarized in the tables below. These values have been compiled from various scientific sources to provide a comprehensive and easy-to-reference dataset.

Table 1: General and Molecular Properties

| Property | Value |

| Chemical Formula | SOF₂ |

| Molar Mass | 86.06 g·mol⁻¹[2] |

| Appearance | Colorless gas[2] |

| Molecular Shape | Distorted Trigonal Pyramidal[2] |

| Symmetry | Cₛ[2] |

Table 2: Thermodynamic Properties

| Property | Value |

| Melting Point | -110.5 °C (162.7 K)[2] |

| Boiling Point | -43.8 °C (229.3 K)[2] |

| Vapor Pressure | 75.7 kPa at -50 °C[2] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -715 kJ/mol[2] |

| Standard Molar Entropy (S⦵₂₉₈) | 278.6 J/(mol·K)[2] |

| Heat Capacity at Constant Pressure (Cp) | 56.8 J/(mol·K) for the gaseous state[1] |

Table 3: Molecular Structure

| Parameter | Value |

| S-O Bond Distance | 1.42 Å[2] |

| S-F Bond Distance | 1.58 Å[2] |

| O-S-F Bond Angle | 106.2°[2] |

| F-S-F Bond Angle | 92.2°[2] |

Table 4: Spectroscopic Data

| Spectroscopy Type | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |

| Infrared (S-O stretch) | 1298[1] | Strong absorption |

| Infrared (S-F asymmetric stretch) | 826[1] | - |

| Infrared (S-F symmetric stretch) | 774[1] | - |

| Infrared (O-S-F bend) | 498[1] | - |

| Infrared (F-S-F bend) | 363[1] | - |

| ¹⁹F NMR | 42.3 ppm (relative to CFCl₃)[1] | - |

| ³³S NMR | -232 ppm (relative to CS₂)[1] | - |

Molecular Structure and Visualization

This compound possesses a distorted trigonal pyramidal geometry, a consequence of the lone pair of electrons on the central sulfur atom, consistent with VSEPR theory for an AX₃E system.[1] This arrangement results in Cₛ molecular symmetry.[2]

Caption: Molecular structure of this compound (SOF₂).

Experimental Protocols

Detailed methodologies for the determination of key physical properties of gaseous this compound are outlined below. These protocols are based on established experimental techniques for gaseous compounds.

Determination of Molecular Structure (Bond Lengths and Angles) by Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the precise molecular structure of gaseous compounds.

-

Apparatus: A specialized gas electron diffraction apparatus is required, consisting of an electron gun, a diffraction chamber maintained at high vacuum (typically 10⁻⁷ mbar), a nozzle for introducing the gaseous sample, and a detector (e.g., a photographic plate or a CCD camera).[3]

-

Procedure:

-

A high-energy electron beam is generated by the electron gun.[3]

-

A stream of gaseous this compound is effused through a fine nozzle into the diffraction chamber, perpendicular to the electron beam.[3]

-

The electrons are scattered by the gas molecules, producing a diffraction pattern of concentric rings.[3]

-

The scattered electrons are detected, and the resulting pattern is recorded. A rotating sector may be used to compensate for the steep decline in scattering intensity with increasing angle.[3]

-

-

Data Analysis: The diffraction pattern is converted into a molecular scattering intensity curve as a function of the scattering angle. This experimental curve is then compared to theoretical scattering curves calculated for various molecular geometries. By fitting the theoretical curve to the experimental data, the precise bond lengths and angles of the SOF₂ molecule can be determined.[3]

Vibrational Spectroscopy by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of the molecule, which correspond to the stretching and bending of its chemical bonds.

-

Apparatus: A high-resolution Fourier-transform spectrometer equipped with a gas cell is used. For a reactive gas like SOF₂, the cell should be constructed from inert materials.[1]

-

Procedure:

-

The gas cell is filled with a sample of gaseous this compound at a controlled temperature (e.g., 294 K).[1]

-

An infrared beam from the spectrometer is passed through the gas cell.

-

The transmitted light is detected, and a Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum.

-

-

Data Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes (e.g., S-O stretch, S-F stretch, O-S-F bend) based on their frequencies and intensities.[1] This provides insight into the bond strengths and overall molecular structure.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be determined using various methods. For a substance that is a gas at room temperature, the measurement must be carried out at low temperatures.

-

Apparatus: A Thiele tube or a similar apparatus for controlled heating, a low-temperature thermometer, a small test tube, and a capillary tube sealed at one end.[4]

-

Procedure:

-

A small amount of liquid this compound (obtained by cooling the gas below its boiling point) is placed in the small test tube.

-

The sealed capillary tube is placed inverted (open end down) into the liquid.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing a cooling bath.

-

The bath is slowly warmed. As the liquid SOF₂ begins to boil, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[4]

-

Measurement of Vapor Pressure

The vapor pressure of a substance at various temperatures can be determined using a static or dynamic method.

-

Apparatus: A container of known volume, a pressure transducer, and a temperature-controlled bath.[5]

-

Procedure (Static Method):

-

A sample of purified this compound is introduced into the container.

-

The container is evacuated to remove any other gases.[5]

-

The container is placed in the temperature-controlled bath and allowed to reach thermal equilibrium.

-

The pressure of the gaseous phase in the container is measured using the pressure transducer. This is the vapor pressure at that temperature.[5]

-

The procedure is repeated at different temperatures to obtain a vapor pressure curve.

-

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the experimental determination and analysis of the physical properties of gaseous this compound.

Caption: Workflow for physical property determination of SOF₂.

References

- 1. High-resolution Fourier-transform infrared spectroscopy of the ν2 fundamental band of this compound, SOF2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Vapor pressure - Wikipedia [en.wikipedia.org]

Thionyl Fluoride (SOF₂) Decomposition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionyl fluoride (B91410) (SOF₂) is a colorless, toxic gas with increasing relevance in various scientific fields. It is recognized as a significant decomposition product of sulfur hexafluoride (SF₆), a widely used insulator in high-voltage electrical equipment.[1][2] Understanding the decomposition of SOF₂ is crucial for monitoring the health of such equipment and for assessing its environmental impact. Furthermore, SOF₂ is gaining attention as a reagent in organic synthesis, particularly for the preparation of acyl fluorides.[3] This guide provides an in-depth technical overview of the primary decomposition pathways of thionyl fluoride—hydrolysis, thermal decomposition, and photochemical decomposition—summarizing the current state of knowledge on their products, mechanisms, and the experimental methods used for their investigation.

Core Decomposition Pathways

This compound primarily decomposes through three distinct pathways: hydrolysis, thermal decomposition, and photochemical decomposition. Each pathway is initiated by different energy inputs and results in a unique set of products.

Hydrolysis

The reaction of this compound with water is a critical decomposition pathway, particularly in atmospheric or industrial environments where moisture is present.

Decomposition Products and Pathway:

This compound readily hydrolyzes in the presence of water to produce hydrogen fluoride (HF) and sulfur dioxide (SO₂).[4] The overall reaction is:

SOF₂ (g) + H₂O (g) → SO₂ (g) + 2HF (g)

The mechanism involves a nucleophilic attack by a water molecule on the sulfur atom of the this compound. Theoretical studies suggest that this process can be catalyzed by additional water molecules, which help to solvate the thionyl halide and facilitate the release of the fluoride ion.[2]

Quantitative Data:

The gas-phase hydrolysis of this compound has been investigated to determine its reaction rate. The available quantitative data is summarized in the table below.

| Decomposition Pathway | Parameter | Value | Conditions | Reference |

| Gas-Phase Hydrolysis | Second-order rate constant (k) | (1.2 ± 0.3) x 10⁻²³ cm³/s | T = 298 K, in SF₆ buffer gas | [5] |

Experimental Protocol: Gas-Phase Hydrolysis Kinetics Measurement

The following outlines a general experimental protocol for determining the gas-phase hydrolysis rate of SOF₂ based on the methodology described by Van Brunt and Sauers (1986).[5]

Objective: To measure the second-order rate constant for the reaction of SOF₂ with H₂O in the gas phase.

Apparatus:

-

A reaction vessel of a known volume, constructed from a material inert to SOF₂, HF, and SO₂ (e.g., stainless steel).

-

A gas handling system capable of introducing precise partial pressures of SOF₂, H₂O, and a buffer gas (e.g., SF₆ or N₂) into the reaction vessel.

-

A gas chromatograph coupled with a mass spectrometer (GC/MS) for the quantitative analysis of reactants and products.[5]

-

A temperature-controlled environment for the reaction vessel to maintain a constant temperature (e.g., 298 K).

Procedure:

-

Reactant Preparation: A known partial pressure of water vapor is introduced into the reaction vessel. Subsequently, a specific partial pressure of this compound and the buffer gas are added to reach a total desired pressure. The partial pressures should be significantly lower than that of the buffer gas.[5]

-

Reaction Monitoring: At timed intervals, small aliquots of the gas mixture are extracted from the reaction vessel and injected into the GC/MS system.

-

Quantitative Analysis: The GC/MS is calibrated to provide a linear response to the concentrations of SOF₂, SO₂, and H₂O. The concentrations of the reactants and the product (SO₂) are measured over time.[5]

-

Data Analysis: The rate of disappearance of SOF₂ and the rate of formation of SO₂ are determined from the concentration-time profiles. Assuming the reaction is first-order with respect to both SOF₂ and H₂O, the second-order rate constant (k) is calculated using the integrated rate law. The rate constants should be independent of the initial concentrations of the reactants to confirm the second-order nature of the reaction.[5]

Logical Relationship of Hydrolysis Experiment

References

Thionyl Fluoride (SOF₂): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of thionyl fluoride (B91410) (SOF₂), a versatile reagent gaining prominence in modern synthetic chemistry. This document covers its fundamental chemical identifiers, physicochemical properties, synthesis protocols, and key applications, with a particular focus on its role in the activation of carboxylic acids for the synthesis of fine chemicals and pharmaceuticals. Detailed experimental methodologies and safety protocols are provided to assist researchers in its practical application.

Chemical Identifiers and Physical Properties

Thionyl fluoride is a colorless, toxic gas with a pungent odor.[1] It is crucial for researchers to be familiar with its various identifiers and physical constants for accurate documentation and safe handling.

| Identifier Type | Value |

| CAS Number | 7783-42-8 |

| Molecular Formula | F₂OS |

| Molecular Weight | 86.06 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | Sulfur difluoride oxide, Sulfurous oxyfluoride, Thionyl difluoride[1] |

| InChI | InChI=1S/F2OS/c1-4(2)3 |

| InChIKey | LSJNBGSOIVSBBR-UHFFFAOYSA-N |

| SMILES | O=S(F)F |

| Melting Point | -110.5 °C |

| Boiling Point | -43.8 °C |

| Appearance | Colorless gas[1] |

| Solubility | Reacts with water; soluble in ethanol, ether, and benzene. |

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound and for monitoring reactions in which it participates.

| Spectroscopic Data | Key Features |

| Raman Spectra | The Raman spectra of liquid and gaseous SOF₂ have been investigated, with measurements of depolization factors for the stronger lines. For SOF₂, the symmetric SF₂ stretch is observed at a higher frequency than the asymmetric stretch.[2][3] |

| Mass Spectrometry | The NIST Mass Spectrometry Data Center provides the mass spectrum (electron ionization) for this compound.[4][5] |

| 19F NMR Spectra | 19F NMR spectroscopy is a valuable tool for monitoring the formation of acyl fluorides from carboxylic acids using SOF₂.[6] |

Synthesis of this compound

Historically, the synthesis of this compound has been a barrier to its widespread laboratory use due to the challenges of handling a toxic, gaseous reagent.[7][8] However, recent advancements have led to more accessible protocols, including both traditional batch synthesis and modern in-flow generation methods.

Ex Situ Generation from Thionyl Chloride

A common laboratory-scale method involves the halogen exchange reaction between thionyl chloride (SOCl₂) and a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[6][7]

Reaction: SOCl₂ + 2 KF → SOF₂ + 2 KCl

This method allows for the preparation of a stock solution of SOF₂ in an appropriate solvent, which can then be used in subsequent reactions.[7]

Applications in Organic Synthesis: Acyl Fluoride Formation

A primary application of this compound in contemporary organic synthesis is the efficient conversion of carboxylic acids to acyl fluorides.[7] Acyl fluorides are valuable synthetic intermediates due to their enhanced stability and reactivity compared to other acyl halides, enabling a wide range of subsequent transformations to produce esters, amides, thioesters, and ketones.[9]

Reaction Mechanism: Carboxylic Acid to Acyl Fluoride

The reaction of this compound with a carboxylic acid proceeds through the formation of a reactive acyl fluorosulfite intermediate. This intermediate then reacts with a fluoride ion to yield the corresponding acyl fluoride.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. This compound | F2OS | CID 24548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05316G [pubs.rsc.org]

- 9. This compound-Mediated One-Pot Substitutions and Reductions of Carboxylic Acids [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Data of Thionyl Fluoride (SOF₂)

This technical guide provides a comprehensive overview of the thermodynamic properties of thionyl fluoride (B91410) (SOF₂). It is intended for researchers, scientists, and professionals in drug development who require accurate and detailed thermodynamic data. The information is compiled from peer-reviewed literature and established chemical databases, with a focus on quantitative data, experimental methodologies, and the relationships between spectroscopic measurements and thermodynamic functions.

Core Thermodynamic and Physical Properties

Thionyl fluoride is a colorless gas at standard conditions with a distorted trigonal pyramidal molecular geometry and Cₛ symmetry.[1][2] Its core physical and thermodynamic properties are summarized below.

Table 1: General Physical Properties of this compound

| Property | Value | Unit | Reference(s) |

| Molecular Weight | 86.061 | g·mol⁻¹ | [3] |

| Boiling Point | -43.8 (229.3 K) | °C (K) | [1][2] |

| Melting Point | -110.5 (162.7 K) | °C (K) | [1][2] |

| Dipole Moment | 1.63 | D | [4] |

Table 2: Standard Thermodynamic Properties of this compound (Gas, 298.15 K)

| Property | Symbol | Value | Unit | Reference(s) |

| Standard Enthalpy of Formation | ΔfH° | -543.92 | kJ·mol⁻¹ | [5][6] |

| -715 | kJ·mol⁻¹ | [1][2] | ||

| Standard Molar Entropy | S° | 279.13 | J·mol⁻¹·K⁻¹ | [5][6] |

| 278.6 | J·mol⁻¹·K⁻¹ | [1][2] | ||

| Molar Heat Capacity (Constant Pressure) | Cₚ | 56.8 | J·mol⁻¹·K⁻¹ | [1] |

Note: Discrepancies in reported values, such as for ΔfH°, may arise from different experimental methods or subsequent data reviews. The values from the NIST-JANAF tables are based on extensive reviews.[5][6]

Table 3: Phase Change and Heat Capacity Data

| Property | Symbol | Value | Unit | Conditions | Reference(s) |

| Heat of Fusion | ΔfusH | 1505.9 | cal·mol⁻¹ | at 143.25 K | [7][8] |

| Heat of Vaporization | ΔvapH | 5091 | cal·mol⁻¹ | at 228.84 K | [7][8] |

| Calorimetric Entropy | S° | 63.56 | cal·mol⁻¹·K⁻¹ | at boiling point (228.84 K) | [7][8] |

| Spectroscopic Entropy | S° | 63.28 | cal·mol⁻¹·K⁻¹ | at boiling point (228.84 K) | [7][8] |

The close agreement between the calorimetric and spectroscopic entropy values provides strong confirmation for the molecular parameters and vibrational frequency assignments.[7][8]

Table 4: Shomate Equation Parameters for Gas Phase Heat Capacity

The heat capacity (Cₚ) as a function of temperature can be calculated using the Shomate equation. The parameters below are from the NIST Chemistry WebBook and are valid for specific temperature ranges.[3][5]

Equation: Cₚ° = A + B·t + C·t² + D·t³ + E/t² (where t = Temperature (K) / 1000)

| Parameter | 298 - 1000 K | 1000 - 6000 K |

| A | 37.57638 | 82.34740 |

| B | 107.8434 | 0.459746 |

| C | -100.1135 | -0.095348 |

| D | 33.68722 | 0.006730 |

| E | -0.411491 | -4.170608 |

Spectroscopic Data for Thermodynamic Calculations

Thermodynamic functions can be calculated with high precision from molecular structure and vibrational frequency data. This compound has six fundamental vibrational modes, all of which are both infrared and Raman active.[9]

**Table 5: Fundamental Vibrational Frequencies of this compound (³²S¹⁶OF₂) **

| Mode | Symmetry | Approximate Type of Mode | Frequency (cm⁻¹) | Reference(s) |

| ν₁ | a' | SO stretch | 1336 | [7][8] |

| 1333 | [10] | |||

| ν₂ | a' | SF₂ symmetric stretch | 808 | [7][8][9][10] |

| ν₃ | a' | OSF symmetric deformation | 530 | [7][8][10] |

| ν₄ | a' | SF₂ symmetric bend | 378 | [7][8] |

| 379.5 | [11] | |||

| ν₅ | a'' | SF₂ asymmetric stretch | 748 | [7][8][10] |

| ν₆ | a'' | SF₂ asymmetric bend | 396 | [7][8] |

| 398.6 | [11] |

Experimental Protocols

The thermodynamic data presented in this guide are derived from several key experimental techniques.

Low-Temperature Calorimetry

The heat capacity, heat of fusion, and heat of vaporization of this compound were precisely measured by Pace and Turnbull (1965).[7]

-

Apparatus: An adiabatic calorimeter was used to measure the heat capacity of a high-purity (99.976 mole %) sample of this compound from 12 K up to its boiling point (~230 K).[7][8]

-

Procedure for Heat Capacity (Cₚ): A known quantity of electrical energy was introduced into the sample, and the resulting temperature rise was measured with a platinum resistance thermometer. The heat capacity was then calculated from the energy input and the temperature change.

-

Procedure for Enthalpy of Fusion (ΔfusH): The total heat required to melt the solid sample at its triple point temperature (143.25 K) was measured.[7]

-

Procedure for Enthalpy of Vaporization (ΔvapH): The heat required to vaporize the liquid at its normal boiling point (228.84 K) was determined by measuring the electrical energy needed to evaporate a known mass of the substance.[7]

-

Calorimetric Entropy (S°): The experimental heat capacity data were integrated from near 0 K to the boiling point, with additions for the entropy of fusion and vaporization, to calculate the total calorimetric entropy of the gas at the boiling point.[7]

Vibrational and Rotational Spectroscopy

Spectroscopic methods provide the molecular parameters necessary for the statistical calculation of thermodynamic properties, offering an independent verification of calorimetric results.

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to determine the fundamental vibrational frequencies of the molecule. High-resolution Fourier-transform infrared (FTIR) spectroscopy has been used to precisely measure the vibration-rotation spectrum, such as the ν₂ band centered at 808 cm⁻¹.[9][12] The sample is held in a gas cell, and its absorption or scattering of infrared or visible light is measured.[9] The observed frequencies correspond to the energy required to excite the molecule's vibrational modes.[9][10][12]

-

Microwave Spectroscopy: This method is used to determine the rotational constants and, by extension, the precise molecular geometry and moments of inertia (Iₐ, Iₑ, I𝒸).[7][8] These moments of inertia are critical for calculating the rotational contribution to the entropy and other thermodynamic functions.

Visualization of Thermodynamic Data Workflow

The following diagram illustrates the logical workflow, showing how data from primary experimental techniques are processed to yield fundamental molecular properties, which are then used to calculate macroscopic thermodynamic functions.

Caption: Logical workflow from experimental measurements to final thermodynamic data.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. High-resolution Fourier-transform infrared spectroscopy of the ν2 fundamental band of this compound, SOF2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. [논문]The vibrational spectrum of thionynyl fluoride and its oxygen-18 isotopomer[1] [scienceon.kisti.re.kr]

The Aqueous Hydrolysis of Thionyl Fluoride: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionyl fluoride (B91410) (SOF₂), a colorless gas, is a reagent of growing interest in organic synthesis and a notable byproduct in various industrial processes. Its high reactivity towards water necessitates a thorough understanding of its hydrolysis mechanism, particularly in aqueous solutions. This technical guide provides an in-depth exploration of the core mechanisms governing the hydrolysis of thionyl fluoride, drawing upon computational studies and analogous chemical systems. It further outlines detailed experimental protocols for investigating the kinetics of this rapid reaction, leveraging techniques such as stopped-flow spectroscopy and Nuclear Magnetic Resonance (NMR). This document aims to be a comprehensive resource for researchers encountering or utilizing this compound in aqueous environments.

Introduction

This compound (SOF₂) readily undergoes hydrolysis in the presence of water, yielding sulfur dioxide (SO₂) and hydrogen fluoride (HF), as depicted in the overall reaction below[1]. While the stoichiometry of this reaction is well-established, the underlying mechanism in an aqueous solution is complex and proceeds through a series of transient intermediates and transition states. Understanding this mechanism is crucial for controlling reaction conditions, predicting product formation, and ensuring safety in laboratory and industrial settings.

Overall Reaction: SOF₂(g) + H₂O(l) → SO₂(g) + 2HF(aq)

This guide will delve into the proposed mechanistic pathways for the aqueous hydrolysis of SOF₂, present relevant kinetic data, and provide detailed experimental methodologies for its study.

Proposed Hydrolysis Mechanism

Direct experimental elucidation of the fleeting intermediates in the aqueous hydrolysis of this compound is challenging due to the reaction's high speed. However, computational studies, particularly those employing ab initio and density functional theory (DFT) methods, have provided significant insights. A key finding from theoretical investigations into the hydrolysis of related thionyl halides is the catalytic role of water molecules[2]. The proposed mechanism for this compound hydrolysis in an aqueous environment is a multi-step process facilitated by a cluster of water molecules.

The reaction is believed to be initiated by the nucleophilic attack of a water molecule on the sulfur atom of SOF₂. This initial attack is facilitated by a network of surrounding water molecules that act as proton relays, stabilizing the transition state through hydrogen bonding.

Key Mechanistic Steps:

-

Formation of a Pre-reactive Complex: A molecule of this compound associates with a small cluster of water molecules, forming a hydrogen-bonded pre-reactive complex.

-

Nucleophilic Attack and Proton Transfer: A water molecule from the cluster acts as a nucleophile, attacking the electrophilic sulfur atom of SOF₂. Simultaneously, a concerted proton transfer occurs through the hydrogen-bond network of the surrounding water molecules. This avoids the formation of high-energy charged intermediates.

-

Formation of a Tetrahedral Intermediate: This concerted process leads to the formation of a transient, tetrahedral intermediate.

-

Elimination of Hydrogen Fluoride: The intermediate subsequently breaks down, eliminating a molecule of hydrogen fluoride. This step is also likely facilitated by the surrounding water molecules acting as proton acceptors and donors.

-

Formation of Fluorosulfurous Acid (FSO₂H): The species remaining after the first HF elimination is fluorosulfurous acid.

-

Hydrolysis of Fluorosulfurous Acid: Fluorosulfurous acid then undergoes a similar, water-assisted hydrolysis process, eliminating the second molecule of hydrogen fluoride and yielding sulfurous acid (H₂SO₃).

-

Decomposition of Sulfurous Acid: Sulfurous acid is in equilibrium with sulfur dioxide and water in aqueous solution.

This proposed water-assisted mechanism is supported by theoretical studies on the hydrolysis of the related compound, thionyl tetrafluoride (SOF₄), which indicate that a network of two water molecules facilitates proton transfer in a low-energy transition state[1][3]. Computational investigations on the dehalogenation of thionyl halides, including SOF₂, have also shown that the reaction is significantly catalyzed by the presence of water molecules, with the reaction rate increasing as more water molecules are involved in the reaction complex[2].

Signaling Pathway Diagram

Caption: Proposed water-assisted hydrolysis pathway of this compound.

Quantitative Data

Quantitative kinetic data for the aqueous hydrolysis of this compound is scarce in the literature. However, data from gas-phase studies and for related compounds can provide valuable context.

| Parameter | Value | Conditions | Phase | Reference |

| Second-Order Rate Constant (k) | (1.2 ± 0.3) x 10⁻²³ cm³ s⁻¹ | 298 K | Gas | [4] |

| Proton Affinity | 157.7 ± 3 kcal mol⁻¹ | Gas | [2] | |

| Proton Affinity (Theoretical, B3LYP) | 153.6 ± 3 kcal mol⁻¹ | Gas | [2] | |

| Proton Affinity (Theoretical, CCSD(T)) | 155.5 ± 3 kcal mol⁻¹ | Gas | [2] |

Note: The provided rate constant is for the gas-phase reaction and is expected to be significantly different in aqueous solution due to solvent effects and the catalytic role of water.

Experimental Protocols

The rapid nature of this compound hydrolysis necessitates specialized techniques for kinetic analysis. Stopped-flow spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are well-suited for monitoring such fast reactions in solution.

Stopped-Flow Spectroscopy

Objective: To determine the rate constant of this compound hydrolysis by rapidly mixing reactants and monitoring the reaction progress via changes in absorbance or fluorescence.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a dry, inert organic solvent (e.g., acetonitrile) of known concentration. The concentration can be determined by titrimetric methods.

-

Prepare a buffered aqueous solution at the desired pH and ionic strength. The buffer should be chosen such that it does not react with this compound or its hydrolysis products.

-

-

Instrumentation:

-

Utilize a stopped-flow spectrophotometer or spectrofluorometer equipped with a rapid mixing device and a detector capable of fast data acquisition (e.g., a photodiode array or a photomultiplier tube).

-

-

Experimental Procedure:

-

Load one syringe of the stopped-flow instrument with the this compound solution and the other with the aqueous buffer.

-

Initiate the instrument to rapidly inject and mix the two solutions in the observation cell.

-

Monitor the change in absorbance or fluorescence over time. The choice of wavelength will depend on the spectral properties of the reactants and products. For example, one could monitor the appearance of a pH indicator's color change resulting from the production of HF.

-

-

Data Analysis:

-

The resulting kinetic trace (absorbance/fluorescence vs. time) can be fitted to an appropriate rate equation (e.g., pseudo-first-order if the concentration of water is in large excess) to extract the rate constant.

-

Experimental Workflow: Stopped-Flow Spectroscopy

Caption: Workflow for kinetic analysis using stopped-flow spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the hydrolysis of this compound in real-time by observing the disappearance of the ¹⁹F NMR signal of SOF₂ and the appearance of the ¹⁹F NMR signal of fluoride ions (F⁻).

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a deuterated, inert organic solvent (e.g., acetonitrile-d₃).

-

In a separate container, prepare the aqueous solution in D₂O, potentially with a suitable buffer.

-

-

Instrumentation:

-

A high-field NMR spectrometer equipped with a fluorine probe.

-

-

Experimental Procedure:

-

Cool the NMR tube containing the SOF₂ solution in the spectrometer to a low temperature to slow down the reaction upon addition of water.

-

Rapidly inject a known amount of the D₂O solution into the NMR tube and immediately begin acquiring a series of ¹⁹F NMR spectra at set time intervals.

-

The reaction can be monitored by observing the decrease in the intensity of the SOF₂ resonance and the corresponding increase in the intensity of the F⁻ signal.

-

-

Data Analysis:

-

Integrate the signals of SOF₂ and F⁻ in each spectrum to determine their relative concentrations over time.

-

Plot the concentration of SOF₂ versus time and fit the data to an appropriate rate law to determine the rate constant.

-

Conclusion

The aqueous hydrolysis of this compound is a rapid and complex process that is proposed to proceed through a water-assisted mechanism involving transient tetrahedral intermediates. While direct experimental evidence for this mechanism is still forthcoming, computational studies provide a strong theoretical foundation. The use of advanced experimental techniques such as stopped-flow spectroscopy and NMR spectroscopy offers promising avenues for elucidating the kinetics of this important reaction. A deeper understanding of the hydrolysis mechanism will enable better control of reactions involving this compound and contribute to safer handling practices in both research and industrial applications.

References

A Technical Guide to the Spectroscopic Analysis of Thionyl Fluoride (SOF₂)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for thionyl fluoride (B91410) (SOF₂). It includes tabulated spectral data, detailed experimental protocols, and visualizations to aid in the understanding and application of this information.

Infrared (IR) Spectroscopy

Infrared spectroscopy of thionyl fluoride reveals characteristic vibrational modes of the molecule. The molecule has a distorted pyramidal structure with Cₛ symmetry.[1] The fundamental vibrational modes are all active in both IR and Raman spectroscopy.

IR Spectral Data

The principal infrared absorption bands for gas-phase this compound are summarized in the table below. Assignments are based on experimental observations and theoretical calculations.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| 1333 | ν₁ (a'), S=O stretch | [2][3] |

| 808 | ν₂ (a'), Symmetric S-F stretch | [2][4] |

| 748 | ν₃ (a'), Asymmetric S-F stretch | [2] |

| 530 | ν₄ (a'), SF₂ bend (scissoring) | [2] |

| 410 | ν₅ (a''), S-F wag | [2] |

| 390 | ν₆ (a''), S-F twist | [2] |

Note: Theoretical calculations based on density functional theory have also been used to predict the infrared spectrum, showing absorption peaks at 485.106 cm⁻¹, 678.479 cm⁻¹, 748.357 cm⁻¹, and 1295.070 cm⁻¹.[5]

Experimental Protocol: Gas-Phase FTIR Spectroscopy

The acquisition of high-resolution infrared spectra for this compound typically involves Fourier-transform infrared (FTIR) spectroscopy.

-

Sample Preparation : Gaseous this compound is introduced into a specialized gas cell. The cell is designed with windows transparent to infrared radiation, such as potassium bromide (KBr) or sodium chloride (NaCl) plates.[6][7]

-

Instrumentation : A high-resolution Fourier-transform spectrometer is used. The instrument directs a beam of infrared radiation through the gas cell.[4]

-

Data Acquisition : The sample is maintained at a controlled temperature, for instance, 294 K.[4] The spectrometer records an interferogram, which is the signal of light intensity versus the optical path difference.

-

Data Processing : A Fourier transform is applied to the interferogram to convert it into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[8]

-

Analysis : The resulting spectrum is analyzed to identify the positions and intensities of the absorption bands, which correspond to the molecule's vibrational frequencies. Rotational fine structure may also be resolved and analyzed to yield precise spectroscopic parameters.[4]

Visualization: Vibrational Modes of this compound

The following diagram illustrates the fundamental vibrational modes of the SOF₂ molecule.

Caption: Figure 1: Fundamental Vibrational Modes of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for characterizing fluorine-containing compounds like this compound due to the 100% natural abundance and high receptivity of the ¹⁹F nucleus.[9][10]

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum of this compound shows a single resonance, as the two fluorine atoms are chemically equivalent.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Reference |

| ¹⁹F | +75.5 | Singlet | SpectraBase[11] |

Note: Chemical shifts for ¹⁹F NMR can vary depending on the reference standard and solvent used. The wide chemical shift range of ¹⁹F NMR (around 800 ppm) allows for excellent signal dispersion.[9]

Experimental Protocol: ¹⁹F NMR Spectroscopy

The following outlines a general procedure for obtaining a ¹⁹F NMR spectrum of this compound.

-

Sample Preparation : A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, CD₃OH) within a standard NMR tube.[12][13] The concentration should be optimized for signal-to-noise, typically in the range of 10-100 mM for ¹⁹F NMR.[13]

-

Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz) equipped with a cryoprobe capable of observing the ¹⁹F nucleus is used.[12]

-

Data Acquisition :

-

The spectrometer is tuned to the ¹⁹F frequency.

-

A standard one-pulse sequence is typically sufficient.[14] To improve signal-to-noise, multiple scans are acquired and averaged.

-

Proton decoupling (¹H-decoupling) may be applied to remove any potential couplings to residual protons and simplify the spectrum.[15]

-

-

Data Processing : The acquired Free Induction Decay (FID) signal is processed with a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced.

-

Analysis : The chemical shift of the resonance peak is determined relative to a standard reference compound (e.g., CFCl₃).

Visualization: Spectroscopic Analysis Workflow

This diagram illustrates the logical workflow from sample preparation to final data analysis for both IR and NMR spectroscopy.

Caption: Figure 2: General Workflow for Spectroscopic Analysis of SOF₂

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. High-resolution Fourier-transform infrared spectroscopy of the ν2 fundamental band of this compound, SOF2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. An investigation of infrared spectrum of SOF2 and SOF2 based on the density functional theory | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. sfu.ca [sfu.ca]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. biophysics.org [biophysics.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

Methodological & Application

Application Notes and Protocols: Synthesis of Acyl Fluorides Using Thionyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of acyl fluorides from carboxylic acids using thionyl fluoride (B91410) (SOF₂). Acyl fluorides are valuable intermediates in organic synthesis, particularly in peptide coupling and the formation of other acyl derivatives, due to their unique reactivity and stability.[1][2] Thionyl fluoride has emerged as a highly efficient reagent for this transformation, offering mild reaction conditions and short reaction times.[3][4][5]

Introduction

This compound (SOF₂) is a reactive gas that serves as an excellent reagent for the conversion of carboxylic acids to acyl fluorides.[1] Historically, its application in organic synthesis has been limited due to challenges in its generation and handling.[3][5] However, recent advancements have led to the development of facile and safe protocols for both ex situ and in situ generation of SOF₂, making it more accessible for laboratory use.[2][3][6][7][8]

The reaction proceeds through an acyl fluorosulfite intermediate, which then converts to the corresponding acyl fluoride.[3][9] This method is advantageous due to its high efficiency, broad substrate scope, and the ability to perform subsequent reactions in a one-pot manner.[1][3]

Safety Precautions

This compound is a toxic and corrosive gas that is fatal if inhaled and causes severe skin burns and eye damage.[10][11] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] All manipulations should be performed in a closed system or with extreme caution to avoid exposure.[10][12] In case of accidental release, evacuate the area and ensure adequate ventilation.[13]

Data Presentation: Synthesis of Acyl Fluorides

The following tables summarize the reaction conditions and yields for the synthesis of various acyl fluorides from carboxylic acids using this compound.

Table 1: Ex Situ Generation of this compound in Batch Reactions [3]

| Entry | Carboxylic Acid Substrate | Solvent | Reaction Time (min) | Isolated Yield (%) |

| 1 | 4-Methoxybenzoic acid | DCM | 30 | 98 |

| 2 | 3-Fluorobenzoic acid | DCM | 30 | 95 |

| 3 | 1-Adamantanecarboxylic acid | DCM | 30 | 85 |

| 4 | Boc-L-Alanine | DCM | 30 | 97 |

| 5 | Boc-L-Phenylalanine | DCM | 30 | 96 |

| 6 | Boc-Glycine | ACN | 60 | 55 |

Reaction conditions: Carboxylic acid (0.6 mmol), SOF₂ in DCM or ACN (1 equiv, ~0.07 M), pyridine (B92270) (1 equiv).[3]

Table 2: In Situ Generation of this compound in a Flow Reactor [2][6][14]

| Entry | Carboxylic Acid Substrate | Residence Time (Reactor 2, min) | Yield (%) | |---|---|---|---|---| | 1 | 4-Phenylbutyric acid | 6 | 95 | | 2 | Benzoic acid | 6 | 98 | | 3 | Ibuprofen | 6 | 94 | | 4 | Biotin | 6 | 85 | | 5 | Dehydrocholic acid | 6 | 91 | | 6 | Gibberellic acid | 6 | 55 |

Yields were determined by ¹⁹F NMR analysis or are reported for the corresponding N-hydroxyphthalimide esters.[2][6][14]

Experimental Protocols

Protocol 1: Ex Situ Generation of this compound and Synthesis of Acyl Fluoride (Batch)

This protocol is adapted from a procedure for the ex situ generation of SOF₂ and its subsequent use in acyl fluoride synthesis.[3]

Materials:

-

Carboxylic acid (0.6 mmol)

-

Pyridine (1 equiv)

-

Dichloromethane (DCM) or Acetonitrile (B52724) (ACN), anhydrous

-

Stock solution of this compound (SOF₂) in DCM (~0.07 M)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (0.6 mmol).

-

Dissolve the carboxylic acid in anhydrous DCM or ACN.

-

Add pyridine (1 equiv) to the solution.

-

To this solution, add the stock solution of this compound in DCM (1 equiv, ~0.07 M) dropwise at room temperature.

-

Stir the reaction mixture for the time indicated in Table 1 (typically 30-60 minutes).

-

The reaction progress can be monitored by ¹⁹F NMR spectroscopy.

-

Upon completion, the acyl fluoride can be used directly for subsequent reactions or isolated. Due to the potential volatility of acyl fluorides, DCM is a preferred solvent for its low boiling point.[3]

Protocol 2: In Situ Generation of this compound and Synthesis of Acyl Fluoride (Flow)

This protocol describes the synthesis of acyl fluorides using an in situ generation of this compound in a microfluidic device.[2][6] This method offers enhanced safety by producing and consuming the toxic gas on demand.[2][6][7][8]

Materials and Equipment:

-

Microfluidic reactor system

-

Syringe pumps

-

Packed-bed reactor with potassium fluoride (KF)

-

Thionyl chloride (SOCl₂) solution in acetonitrile (MeCN)

-

Carboxylic acid (0.5 mmol) and triethylamine (B128534) (2.5 equiv) solution in MeCN

-

Standard laboratory glassware for collection

Procedure:

-

SOF₂ Generation: A solution of thionyl chloride in MeCN is pumped through a packed-bed reactor containing potassium fluoride to generate a stream of this compound.

-

Acyl Fluoride Formation: The generated SOF₂ stream is then mixed with a solution of the carboxylic acid and triethylamine in MeCN in a second reactor coil.

-

The reaction mixture is passed through the reactor with a defined residence time (e.g., 6 minutes) to ensure complete conversion.

-

The output from the reactor contains the acyl fluoride, which can be collected for analysis or directed to a subsequent reactor for further transformation.[2][14]

Visualizations

General Reaction Scheme and Workflow

The following diagrams illustrate the overall transformation and a typical experimental workflow.

Caption: General reaction for the synthesis of acyl fluorides from carboxylic acids using this compound.

References

- 1. This compound-Mediated One-Pot Substitutions and Reductions of Carboxylic Acids [organic-chemistry.org]

- 2. In-Flow Generation of this compound (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. airgas.com [airgas.com]

- 13. Product Information | LabelSDS [labelsds.com]

- 14. pubs.acs.org [pubs.acs.org]

On-Demand Generation of Thionyl Fluoride in Flow for Accelerated Organic Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the in-flow generation of thionyl fluoride (B91410) (SOF₂), a valuable but hazardous reagent, and its immediate application in the synthesis of acyl fluorides from carboxylic acids. By leveraging a continuous-flow microfluidic setup, this methodology allows for the safe, on-demand production and utilization of thionyl fluoride, mitigating the risks associated with storage and handling of this toxic gas.[1][2][3][4][5][6][7][8] This approach offers a rapid and efficient route to acyl fluorides, which are versatile intermediates in the synthesis of esters, amides, thioesters, and ketones.[1][2][3][4][5][7] The protocols and data presented herein are compiled to assist researchers in adopting this technology for accelerated and safer organic synthesis.

Introduction

This compound (SOF₂) is a highly reactive reagent used for the conversion of carboxylic acids to acyl fluorides. Acyl fluorides are advantageous synthetic intermediates due to their increased stability compared to other acyl halides, while still exhibiting the requisite reactivity for various nucleophilic substitution reactions.[3][9] However, the high toxicity and gaseous nature of this compound present significant handling and safety challenges, limiting its widespread use in traditional batch chemistry.[3]

Continuous-flow chemistry offers a robust solution to these challenges by enabling the on-demand generation and immediate consumption of hazardous reagents in a contained and controlled microfluidic environment.[3][4] This application note details a well-established in-flow method for the synthesis of this compound from the readily available commodity chemicals thionyl chloride (SOCl₂) and potassium fluoride (KF).[1][2][3][4][5] The generated SOF₂ is then directly utilized in a subsequent reaction module to efficiently convert a broad range of carboxylic acids into their corresponding acyl fluorides.[1][2][3][4][5]

Safety Precautions

This compound is a toxic and corrosive gas that is fatal if inhaled or in contact with skin and causes severe skin burns and eye damage.[10][11] It is imperative to handle this substance with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12] Ensure that an emergency eye wash station and safety shower are readily accessible.[10] Refer to the Safety Data Sheet (SDS) for complete safety information.[10][11][12][13]

Experimental Workflow

The in-flow synthesis of acyl fluorides using on-demand generated this compound is typically carried out in a modular microfluidic system. The setup consists of three main modules:

-

Module 1: this compound Generation. A solution of thionyl chloride in an appropriate solvent is passed through a packed-bed reactor containing potassium fluoride to produce this compound gas.

-

Module 2: Acyl Fluoride Synthesis. The generated this compound is then mixed with a solution of a carboxylic acid and a base (e.g., triethylamine) in a second reactor coil to form the acyl fluoride.

-

Module 3: Downstream Functionalization (Optional). The in-situ formed acyl fluoride can be directly reacted with a variety of nucleophiles in a third module to synthesize esters, amides, thioesters, or ketones.[1][2][3][4]

Detailed Experimental Protocols

Materials and Reagents

-

Thionyl chloride (SOCl₂)

-

Potassium fluoride (KF)

-

Acetonitrile (CH₃CN, anhydrous)

-

Carboxylic acid substrates

-

Triethylamine (Et₃N)

-

Internal standard for NMR analysis (e.g., 1,2-difluorobenzene)

-

Glass beads (for packed-bed reactor)

Protocol for In-Flow Synthesis of Acyl Fluorides

This protocol is adapted from the work of Mazzarella et al.[2][3]

-

Reactor Preparation:

-

Prepare a packed-bed reactor by filling a suitable column with a 1:1 mixture of potassium fluoride (KF) and glass beads.[3]

-

-

Solution Preparation:

-

Prepare a stock solution of thionyl chloride (SOCl₂) in anhydrous acetonitrile.

-

Prepare a stock solution of the desired carboxylic acid and triethylamine (typically 2.5 equivalents relative to the carboxylic acid) in anhydrous acetonitrile.[2]

-

-

System Setup:

-

Assemble the microfluidic system as depicted in Figure 1, consisting of syringe pumps, the packed-bed reactor, and reaction coils.

-

Ensure all connections are secure to prevent leakage of the gaseous this compound.

-

-

Reaction Execution:

-

Pump the thionyl chloride solution through the packed-bed reactor at a defined flow rate to generate this compound.

-

Simultaneously, pump the carboxylic acid and triethylamine solution to a T-mixer where it combines with the output stream from the packed-bed reactor.

-

The combined stream flows through a reaction coil for a specific residence time to facilitate the formation of the acyl fluoride.

-

The output from the reaction coil can be collected for analysis or directed to a subsequent module for further reaction.

-

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the in-flow synthesis of various acyl fluorides.

Table 1: Optimization of Reaction Conditions for Acyl Fluoride Synthesis *

| Entry | Flow Rate Reactor 1 (mL/min) | Flow Rate Reactor 2 (mL/min) | SOCl₂/Acid Ratio | Yield (%) |

| 1 | 0.2 | 0.2 | 4 | 85 |

| 2 | 0.1 | 0.1 | 2 | 90 |

| 3 | 0.05 | 0.05 | 1.1 | 92 |

| 4 | 0.1 | 0.2 | 2 | 88 |

| 5 | 0.05 | 0.1 | 1.1 | 95 |

*Data is illustrative and based on trends reported in the literature for the synthesis of a model acyl fluoride. Actual results may vary.[2]

Table 2: Substrate Scope for Acyl Fluoride Synthesis *

| Carboxylic Acid | Product | Yield (%) |

| 4-Phenylbenzoic acid | 4-Phenylbenzoyl fluoride | 95 |

| Ibuprofen | Ibuprofenoyl fluoride | 94 |

| Pinonic acid | Pinonoyl fluoride | 85 |

| Biotin | Biotinoyl fluoride | 75 |

| Dehydrocholic acid | Dehydrocholoyl fluoride | 60 |

| Gibberellic acid | Gibberelloyl fluoride | 55 |

*Yields reported for reactions performed on a 0.5 mmol scale of carboxylic acid.

Reaction Mechanism

The overall transformation involves two key steps: the formation of this compound and its subsequent reaction with the carboxylic acid.

Conclusion

The in-flow generation of this compound provides a safe, efficient, and scalable method for the synthesis of acyl fluorides from carboxylic acids. This approach avoids the hazards associated with handling and storing gaseous SOF₂ while enabling rapid and high-yielding conversions for a wide range of substrates, including biorelevant molecules.[3][4] The modularity of the flow setup also allows for the direct conversion of carboxylic acids into a diverse array of other valuable compounds, highlighting the versatility of this platform for applications in organic synthesis and drug discovery.[1][2][3][4][5]

References

- 1. In-Flow Generation of this compound (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. In-Flow Generation of this compound (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In-flow generation of this compound (SOF2) enables the rapid and efficient synthesis of acyl fluorides from carboxylic acids (2024) | Daniele Mazzarella | 2 Citations [scispace.com]

- 8. repositori.urv.cat [repositori.urv.cat]

- 9. This compound (SOF₂)|Research Chemicals [benchchem.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. guidechem.com [guidechem.com]

- 13. spectrumchemical.com [spectrumchemical.com]

Protocol for one-pot peptide coupling using thionyl fluoride

Application Notes and Protocols

Topic: Protocol for One-Pot Peptide Coupling Using Thionyl Fluoride (B91410)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of amide bonds is a cornerstone of organic and medicinal chemistry, particularly in the synthesis of peptides and pharmaceuticals.[1] Traditional peptide coupling methods often require expensive reagents, long reaction times, and laborious purification steps like column chromatography. Acyl fluorides have emerged as valuable intermediates for peptide coupling, as they exhibit a balance of reactivity and stability, which can minimize side reactions and epimerization, especially in sterically hindered systems.[1][2]

This document provides a detailed protocol for a one-pot peptide coupling method utilizing thionyl fluoride (SOF₂). This method facilitates the in situ generation of acyl fluorides from N-protected amino acids, followed by immediate coupling with an amino component.[3][4] A key advantage of this protocol is its efficiency, offering high yields and minimal epimerization, while often eliminating the need for chromatographic purification.[5][6] The procedure is applicable to both liquid-phase and solid-phase peptide synthesis (SPPS).[5][7]

Reaction Mechanism and Workflow

The process begins with the activation of a carboxylic acid (the N-protected amino acid) with this compound. This reaction is believed to proceed through a highly reactive acyl fluorosulfite intermediate, which then converts to the more stable acyl fluoride.[6][8] This acyl fluoride is then subjected to nucleophilic attack by the amine component (an amino acid ester or a resin-bound amine) to form the desired peptide bond. The byproducts are easily removable by a simple aqueous workup.[6][9]

Below is a diagram illustrating the general experimental workflow for the one-pot peptide coupling process.

Caption: General workflow for one-pot peptide synthesis using this compound.

Experimental Protocols

Safety Precautions

This compound (SOF₂) is a toxic, corrosive, and liquefied gas that is fatal if inhaled or in contact with skin.[10] It can cause severe skin burns and eye damage.[10] All manipulations must be performed in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[11] An emergency safety shower and eyewash station should be readily accessible.[10] Work with SOF₂ requires specialized training and adherence to strict safety protocols.

Ex situ Generation of this compound (SOF₂)

A practical approach to handling SOF₂ is its on-demand, ex situ generation, which minimizes the risks associated with storing the compressed gas.[6] The gas is typically generated by reacting thionyl chloride (SOCl₂) with a fluoride salt (e.g., KF) and then bubbled directly into the reaction mixture.[6] It is crucial to include a trap (e.g., containing imidazole) between the generation flask and the reaction vessel to remove impurities like HCl.[6]

Protocol for One-Pot Dipeptide Synthesis (Liquid-Phase)

This protocol is adapted from methodologies that demonstrate high efficiency and purity without the need for column chromatography.[5][6]

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-protected amino acid (1.0 equiv.) and a non-nucleophilic base such as 2,6-lutidine (1.2 equiv.) in anhydrous dichloromethane (B109758) (DCM) or another suitable solvent.

-

Activation: Cool the solution to 0 °C in an ice bath. Bubble ex situ generated this compound gas through the solution for approximately 15-30 minutes until the carboxylic acid is consumed (monitor by TLC or LC-MS).

-

Coupling: Sparge the reaction mixture with dry nitrogen for 10-15 minutes to remove any excess SOF₂. Add the amino acid ester hydrochloride (1.1 equiv.) and a tertiary amine base like triethylamine (B128534) (2.5 equiv.) to the flask.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours or until the reaction is complete.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the dipeptide, which is often pure without further purification.[6]

Data Presentation

The this compound-mediated coupling method has proven effective for a wide range of amino acid substrates, including those with various protecting groups. The yields are consistently high, and epimerization is minimal.

Table 1: Representative Yields for One-Pot Dipeptide Synthesis

| N-Boc Amino Acid | Amine Component | Product | Isolated Yield (%) | Diastereomeric/Enantiomeric Ratio |

|---|---|---|---|---|

| Boc-Gly-OH | H-Ala-OtBu | Boc-Gly-Ala-OtBu | 87% | >99:1 er |

| Boc-Ala-OH | H-Ala-OtBu | Boc-Ala-Ala-OtBu | 92% | >99:1 dr |

| Boc-Phe-OH | H-Ala-OtBu | Boc-Phe-Ala-OtBu | 97% | >99:1 dr |

| Boc-Val-OH | H-Pro-OMe | Boc-Val-Pro-OMe | 91% | >99:1 dr |

| Boc-Trp(Boc)-OH | H-Leu-OMe | Boc-Trp(Boc)-Leu-OMe | 95% | >99:1 dr |

Data synthesized from published results demonstrating the method's effectiveness.[5][6]

Table 2: Application in Liquid-Phase and Solid-Phase Synthesis

| Synthesis Type | Peptide Length | Overall Isolated Yield (%) | Notes |

|---|---|---|---|

| Liquid-Phase (LPPS) | Dipeptides | 65 - 97% | Column-free isolation.[5][8] |

| Liquid-Phase (LPPS) | Tripeptides | 84 - 88% | Iterative one-pot approach.[8] |

| Liquid-Phase (LPPS) | Decapeptide | 14% | Ten-step synthesis.[5] |

| Solid-Phase (SPPS) | Dipeptides | 96% | Fmoc-Ala-Ala on Wang resin.[6] |

| Solid-Phase (SPPS) | Pentapeptides | 80 - 98% | Fmoc-based strategy.[7] |

Yields are representative of the reported scope of the this compound coupling method.[5][6][7]

Conclusion

The one-pot peptide coupling protocol using this compound offers a rapid, efficient, and scalable alternative to conventional methods. Its ability to generate acyl fluorides in situ under mild conditions, coupled with high yields and excellent stereochemical fidelity, makes it a powerful tool for researchers in peptide chemistry and drug development. The avoidance of column chromatography significantly streamlines the synthesis process, saving time and resources.[5] Due to the hazardous nature of this compound, strict adherence to safety protocols is paramount.

References

- 1. blogs.rsc.org [blogs.rsc.org]